(4-Methylcyclohexyl)hydrazine
Overview
Description
“(4-Methylcyclohexyl)hydrazine Dihydrochloride” is a useful research chemical with the CAS number 1209337-77-8 . It has a molecular weight of 201.14 and a molecular formula of C7H18Cl2N2 .
Molecular Structure Analysis
The molecular structure of this compound Dihydrochloride is represented by the canonical SMILES string: CC1CCC(CC1)NN.Cl.Cl . It has a complexity of 75, a covalently-bonded unit count of 3, and a rotatable bond count of 1 .Chemical Reactions Analysis
Hydrazine-based fuels, which include this compound, have been extensively studied for their reaction kinetics . These fuels are strong reducing agents and are used in rocket propulsion systems due to their desirable characteristics .Physical and Chemical Properties Analysis
This compound Dihydrochloride has a molecular weight of 201.14 and a molecular formula of C7H18Cl2N2 . It has a hydrogen bond acceptor count of 2 and a hydrogen bond donor count of 4 .Scientific Research Applications
1. Synthesis and Biological Evaluation
A study by Chimenti et al. (2010) investigated the synthesis and biological evaluation of novel derivatives of (4-Methylcyclohexyl)hydrazine. These compounds were tested for their selective inhibitory activity against the human B isoform of monoamine oxidase, showcasing their potential application in the development of selective inhibitors for medical applications (Chimenti et al., 2010).
2. Antihypertensive and Vasodilator Effects
Vidrio et al. (2003) explored the effects of hydrazine derivatives on vascular smooth muscle contractility and blood pressure. This study provided insights into the vasodilator activity of hydrazine derivatives, contributing to the understanding of their potential application in cardiovascular treatments (Vidrio et al., 2003).
3. Environmental and Biological Detection
In 2019, Zhu et al. designed a fluorescent probe for detecting hydrazine in environmental and biological samples. This work highlights the role of hydrazine derivatives in developing sensitive detection tools for monitoring environmental and biological systems (Zhu et al., 2019).
4. Antitumor Properties
Research by Ismail et al. (2016) focused on synthesizing tropane-based compounds from hydrazine derivatives, revealing their antitumor properties in vitro. This demonstrates the potential of hydrazine derivatives in the field of cancer research and therapy (Ismail et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(4-methylcyclohexyl)hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-6-2-4-7(9-8)5-3-6/h6-7,9H,2-5,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APRAKIKVYGWZQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40602683 | |
Record name | (4-Methylcyclohexyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40602683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158438-47-2 | |
Record name | (4-Methylcyclohexyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40602683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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